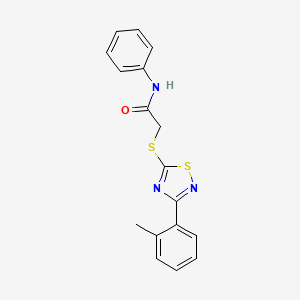

N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and a thioacetamide moiety at position 3. The acetamide group is further modified with a phenyl substituent. The following analysis extrapolates insights from structurally related analogs to infer its properties and comparative advantages.

Properties

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)16-19-17(23-20-16)22-11-15(21)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIWOPMMMAYCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2-mercaptoacetic acid with 3-(o-tolyl)-1,2,4-thiadiazole in the presence of a suitable base, followed by the reaction with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or o-tolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is , with a molecular weight of approximately 341.43 g/mol. Its structure comprises a phenyl group, an o-tolyl group, and a thiadiazole ring, which contribute to its diverse biological effects.

Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial activities. Studies have indicated that compounds containing the thiadiazole moiety can exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity : The potential anticancer properties of thiadiazole derivatives have also been explored. These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. The unique structural features of this compound may enhance its binding affinity to target proteins involved in cancer pathways.

Applications in Research

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of antimicrobial and anticancer agents |

| Pharmacology | Investigation of enzyme inhibition mechanisms and cellular interactions |

| Synthetic Chemistry | Exploration of novel synthetic routes for thiadiazole derivatives |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a lead compound for new antimicrobial agents .

- Anticancer Research : Research on similar thiadiazole compounds has shown promising results in inhibiting cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest. The structural characteristics of this compound may be crucial for its effectiveness against specific cancer types .

Mechanism of Action

The mechanism of action of N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiadiazole and Thiazole Derivatives

Key Structural Analogues:

- Compound 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () .

- Compound 9d : N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide derivative () .

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () .

Substituent Influence:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenyl substituent in 9c (electron-withdrawing) enhances intermolecular interactions with target enzymes compared to the 4-methylphenyl group in 9d (electron-donating) . However, its lipophilicity could improve membrane permeability.

Functional Group Comparison:

- Thioacetamide vs. Hydrazides: N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide contains a thioacetamide group, which offers hydrogen-bonding capacity (both donor and acceptor). In contrast, hydrazides (e.g., Safonov’s acetohydrazides) exhibit different pharmacokinetic profiles due to their increased polarity and reduced metabolic stability .

Thiadiazole Core Modifications

Dihydro-thiadiazole vs. Aromatic Thiadiazole:

Data Tables

Table 1. Comparative Analysis of Key Structural Analogues

Research Findings and Implications

Synthetic Accessibility : The target compound can likely be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), similar to compounds in .

Structure-Activity Relationship (SAR) :

- Para-substituted aryl groups generally outperform ortho-substituted analogs in binding assays.

- Neutral acetamide groups balance solubility and permeability, making them advantageous for in vivo applications compared to ionic derivatives.

Contradictions and Gaps : While halogenated derivatives (e.g., 9c) show superior binding, their toxicity profiles may limit therapeutic utility. The target compound’s o-tolyl group offers a compromise between activity and safety, though experimental validation is needed.

Biological Activity

N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 341.43 g/mol. The compound features a thiadiazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

The biological activity of this compound is largely attributed to the thiadiazole moiety. Thiadiazoles have been shown to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Specifically, this compound is believed to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger .

Anticancer Potential

Thiadiazole derivatives are also being explored for their anticancer activities. Studies have reported that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity . The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance anticancer efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32.6 μg/mL |

| Escherichia coli | MIC = 47.5 μg/mL | |

| Antifungal | Aspergillus niger | MIC = 25 μg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50 = 0.28 μg/mL |

| A549 (lung cancer) | IC50 = 0.52 μg/mL |

Case Study: Cytotoxic Properties

A study reviewed various thiadiazole derivatives, highlighting their cytotoxic effects against different cancer cell lines. This compound was noted for its potential role in inhibiting tumor growth through apoptosis induction without affecting normal cell cycles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves:

Thiadiazole core formation : Reacting o-tolyl thioamide derivatives with hydrazine or nitriles under acidic conditions to form the 1,2,4-thiadiazole ring .

Thioacetamide linkage : Nucleophilic substitution between 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol and 2-chloro-N-phenylacetamide in the presence of NaOH or K₂CO₃ under reflux (toluene/water, 8:2) .

Purification : Recrystallization from ethanol or ethyl acetate .

- Characterization :

- NMR : δ 7.2–7.6 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂-S), δ 2.3 ppm (o-tolyl methyl) .

- FTIR : 1660–1680 cm⁻¹ (C=O stretch), 650–680 cm⁻¹ (C-S bond) .

Q. How is the structural integrity of this compound validated in different solvent systems?

- Analytical techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C-S bond: ~1.75–1.82 Å) and confirms stereochemistry .

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

- Stability tests : Monitor degradation via UV-Vis (λmax ~270 nm) in DMSO or methanol over 72 hours .

Q. What are the key structural features influencing its reactivity?

- Critical groups :

- Thiadiazole ring : Electrophilic susceptibility at S and N atoms .

- Thioether linkage : Prone to oxidation (e.g., with H₂O₂) forming sulfoxides .

- o-Tolyl group : Steric hindrance affects substitution reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Strategies :

Substituent variation : Replace o-tolyl with p-fluorophenyl or naphthyl to assess π-π stacking effects .

Thioether modification : Introduce methyl or benzyl groups to the sulfur atom to modulate lipophilicity .

- Assays :

- Kinase inhibition : IC₅₀ values measured via ADP-Glo™ assay .

- Antimicrobial activity : MIC determined against Gram-positive bacteria (e.g., S. aureus) .

Q. What computational methods predict binding modes with biological targets?

- Protocols :

- Molecular docking : AutoDock Vina with ATP-binding sites (e.g., EGFR kinase, PDB: 1M17) .

- MD simulations : GROMACS with 100 ns trajectories to assess stability of ligand-protein complexes .

- Key interactions : Hydrogen bonds with Lys721 (EGFR) and hydrophobic contacts with o-tolyl .

Q. How do conflicting bioactivity data from different studies arise, and how can they be resolved?

- Common pitfalls :

- Assay variability : Differences in cell lines (e.g., HCT-116 vs. HeLa) or incubation times .

- Impurity interference : Byproducts from incomplete thioacetamide formation may inhibit activity .

- Resolution :

- Reproduce assays with >98% pure compound (HPLC-validated) .

- Standardize protocols : Fixed ATP concentrations (100 µM) in kinase assays .

Q. What strategies improve synthetic yield and scalability?

- Optimization :

- Solvent selection : DMF increases thiadiazole cyclization efficiency vs. THF .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance thioether bond formation .

- Scale-up :

- Batch reactors with controlled reflux (80°C) and continuous extraction .

Methodological Troubleshooting

Q. How to address low yields in the final coupling step?

- Causes :

- Incomplete substitution : Excess 2-chloro-N-phenylacetamide (1.5 eq) and prolonged reflux (12 h) .

- Side reactions : Use inert atmosphere (N₂) to prevent thioether oxidation .

- Solutions :

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) removes unreacted thiol .

Q. What analytical methods distinguish regioisomers in thiadiazole derivatives?

- Differentiation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.